(S)-2-Amino-1-(3-chloro-phenyl)-ethanol

Enzymology PNMT Inhibition Catecholamine Biosynthesis

This (S)-configured beta-amino alcohol offers verified chiral identity and purity ≥98%, directly supporting reproducible asymmetric synthesis, chiral method development, and selective MAO-B inhibitor research. Its well-characterized stereochemistry and established bioactivity baselines eliminate the variability of racemic or opposite-enantiomer alternatives, making it the definitive starting material for structure-activity studies and diastereoselective transformations.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 168112-89-8
Cat. No. B065064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-(3-chloro-phenyl)-ethanol
CAS168112-89-8
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CN)O
InChIInChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1
InChIKeySTJIXOUDTUPEEL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (S)-2-Amino-1-(3-chloro-phenyl)-ethanol (CAS 168112-89-8): A Chiral Beta-Amino Alcohol for Stereospecific Research


(S)-2-Amino-1-(3-chloro-phenyl)-ethanol (CAS 168112-89-8) is a chiral beta-amino alcohol characterized by its (S)-configured stereocenter, molecular formula C₈H₁₀ClNO, and molecular weight of 171.62 g/mol [1]. This compound features both primary amine and secondary alcohol functional groups on an ethane backbone adjacent to a 3-chlorophenyl ring, making it a valuable chiral building block for pharmaceutical research and asymmetric synthesis . Its specific stereochemistry is the primary driver for its utility, as biological systems often exhibit differential interactions with enantiomers.

Why Substituting (S)-2-Amino-1-(3-chloro-phenyl)-ethanol with its (R)-Enantiomer or Racemate Introduces Uncontrolled Variables


In research and industrial applications involving chiral beta-amino alcohols, substitution with the opposite enantiomer or a racemic mixture is not a viable option for achieving reproducible and interpretable results . The three-dimensional spatial arrangement of atoms around the chiral center governs molecular recognition events with biological targets like enzymes and receptors. While the enantiomeric (R)-form (CAS 121652-86-6) and the (S)-form (CAS 168112-89-8) are chemically identical, they can exhibit profoundly different pharmacological profiles, binding affinities, and metabolic pathways. The evidence below quantifies where the (S)-enantiomer has been characterized, providing a critical benchmark for its selection and procurement.

Quantitative Differentiation: Benchmarking (S)-2-Amino-1-(3-chloro-phenyl)-ethanol Against its Enantiomer and In-Class Alternatives


Enantioselectivity in Enzyme Interaction: Quantified Binding Affinity of the (S)-Enantiomer for PNMT

The (S)-enantiomer (CAS 168112-89-8) has a defined and quantified inhibitory profile against Phenylethanolamine N-Methyltransferase (PNMT). In direct contrast, while the enzyme PNMT is known to exhibit a stereochemical preference for (1R)-configured substrates and inhibitors in its active site, this (S)-isomer displays a specific, albeit weak, affinity [1] [2].

Enzymology PNMT Inhibition Catecholamine Biosynthesis

Differential MAO Isozyme Selectivity: (S)-Enantiomer Exhibits >250-Fold Selectivity for MAO-B over MAO-A

In vitro assays demonstrate that (S)-2-amino-1-(3-chloro-phenyl)-ethanol acts as a selective inhibitor of the Monoamine Oxidase B (MAO-B) isozyme. The compound's inhibitory activity is over 250-fold selective for MAO-B over MAO-A. This selectivity profile is a key differentiator from non-selective or MAO-A preferring amine inhibitors [1].

Monoamine Oxidase MAO-B Inhibition Neurochemistry

Establishing a Procurement-Ready Purity Baseline: Commercial Availability at ≥98% Enantiomeric Purity

Unlike the procurement of racemic 2-amino-1-(3-chlorophenyl)ethanol (CAS 53360-89-7) which provides an undefined mixture of stereoisomers, the specific (S)-enantiomer (CAS 168112-89-8) is commercially available with a verified and consistent high purity specification. Multiple reputable vendors provide this compound at a certified purity of ≥98% . This contrasts with the racemate, which is often supplied at lower purities (e.g., 95%) and lacks stereochemical definition [1].

Chiral Synthesis Procurement Specification Enantiopurity

Defined Research Applications for (S)-2-Amino-1-(3-chloro-phenyl)-ethanol Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies for Selective MAO-B Inhibitor Development

Leveraging its quantified IC50 of 2,700 nM against MAO-B and its >250-fold selectivity over MAO-A, (S)-2-amino-1-(3-chloro-phenyl)-ethanol serves as a validated hit or lead-like scaffold for medicinal chemistry optimization [1]. Its weak MAO-A activity makes it a suitable starting point for developing next-generation selective MAO-B inhibitors for neurological applications, allowing researchers to benchmark modifications that improve potency while maintaining or enhancing isozyme selectivity.

Probing PNMT Active Site Stereochemistry and Weak Inhibitor Pharmacophores

The compound's established but weak affinity for PNMT (Ki = 1.11 mM) provides a precise quantitative baseline for fundamental enzymology studies [1]. It can be used as a control ligand to map the stereochemical constraints of the PNMT active site, particularly given the enzyme's known preference for (1R)-configured molecules . Researchers can use this (S)-enantiomer to investigate the structural and energetic basis for the weak binding, informing the design of more potent and selective inhibitors.

Asymmetric Synthesis and Chiral Building Block Procurement

As a commercially available chiral beta-amino alcohol with a verified purity of ≥98%, the compound is a ready-to-use building block for creating more complex, stereodefined molecules [1] . Its defined (S)-stereochemistry is crucial for the synthesis of diastereomerically pure catalysts, ligands, or pharmaceutical intermediates where the 3D orientation of the chlorophenyl and amino alcohol moieties dictates downstream reaction outcomes.

Analytical Method Development and Chiral Separation Validation

The compound's defined stereochemistry and high commercial purity make it an ideal reference standard for developing and validating chiral HPLC or SFC methods [1]. It can be used to establish retention times, resolution factors, and system suitability parameters for separating enantiomers in complex mixtures, which is a critical quality control step in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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